2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 3,4-difluorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoimidazoles, halogenated benzimidazoles.
Scientific Research Applications
2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and for its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole
- 1-((3-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole
- 1-((4-Chlorobenzyl)thio)-1H-benzo[d]imidazole
Uniqueness
2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F2N2S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10F2N2S/c15-10-6-5-9(7-11(10)16)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
InChI Key |
SJGQDELBODJGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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